molecular formula C11H20O2 B2499635 1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid CAS No. 2060005-68-5

1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid

Cat. No.: B2499635
CAS No.: 2060005-68-5
M. Wt: 184.279
InChI Key: SKHNMLGTSQGZID-UHFFFAOYSA-N
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Description

1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H20O2. It is a derivative of cyclohexane, characterized by the presence of four methyl groups and a carboxylic acid functional group.

Preparation Methods

The synthesis of 1,3,3,5-tetramethylcyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone followed by carboxylation. The reaction conditions typically include the use of strong bases and alkyl halides for the alkylation step, and carbon dioxide for the carboxylation step. Industrial production methods may involve catalytic processes to enhance yield and efficiency .

Chemical Reactions Analysis

1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methyl groups on the cyclohexane ring can undergo substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions.

Scientific Research Applications

1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,3,5-tetramethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The methyl groups may influence the compound’s hydrophobic interactions and overall molecular stability .

Comparison with Similar Compounds

1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,3,3,5-tetramethylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-8-5-10(2,3)7-11(4,6-8)9(12)13/h8H,5-7H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHNMLGTSQGZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C(=O)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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